N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide

Cannabinoid receptor Allosteric modulation Quinoxaline-6-carboxamide

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide (CAS 2034267-42-8) belongs to the quinoxaline-6-carboxamide class, a privileged scaffold in medicinal chemistry associated with tyrosine kinase inhibition and cannabinoid receptor modulation. The compound features an isoxazole-terminated propyl side chain that differentiates it from simple N-alkyl or N-aryl quinoxaline-6-carboxamides.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 2034267-42-8
Cat. No. B2838704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide
CAS2034267-42-8
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)NCCCC3=CON=C3
InChIInChI=1S/C15H14N4O2/c20-15(18-5-1-2-11-9-19-21-10-11)12-3-4-13-14(8-12)17-7-6-16-13/h3-4,6-10H,1-2,5H2,(H,18,20)
InChIKeyFSEJRQYXXOBCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide – A Structurally Distinctive Quinoxaline-6-Carboxamide for Targeted Kinase and GPCR Research


N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide (CAS 2034267-42-8) belongs to the quinoxaline-6-carboxamide class, a privileged scaffold in medicinal chemistry associated with tyrosine kinase inhibition and cannabinoid receptor modulation [1][2]. The compound features an isoxazole-terminated propyl side chain that differentiates it from simple N-alkyl or N-aryl quinoxaline-6-carboxamides. No peer-reviewed quantitative bioactivity data for this specific compound were identified in the public domain at the time of analysis; the evidence presented below is drawn from structurally related analogs and class-level pharmacological profiles.

Why N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide Cannot Be Replaced by a Generic Quinoxaline-6-Carboxamide


Quinoxaline-6-carboxamide activity is exquisitely sensitive to the nature of the amide substituent. In the cannabinoid receptor series, switching from an N-(4-ethylphenyl) group (IC₅₀ 6.78 µM, CB₁ negative allosteric modulator) to an N-(2-(benzyloxy)phenyl) variant converts the profile from allosteric modulator to potent partial agonist (EC₅₀ 0.0371 µM, CB₂) [1]. The isoxazole-propyl tail present in the target compound introduces distinct hydrogen-bond acceptor/donor capacity and conformational flexibility that cannot be replicated by simple alkyl or aryl analogs used in published series [2]. Consequently, generic substitution with a structurally uncharacterized quinoxaline-6-carboxamide carries a high risk of divergent target engagement, selectivity, and potency.

Quantitative Differentiation Evidence for N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide


Structural Differentiation Versus N-(4-Ethylphenyl)quinoxaline-6-carboxamide in Cannabinoid Receptor Modulation

The closest publicly characterized analog is N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579), a CB₁ negative allosteric modulator with an IC₅₀ of 6.78 µM in β-arrestin-2 recruitment assays [1]. Replacing the 4-ethylphenyl with an isoxazole-propyl moiety, as in the target compound, introduces a heterocyclic hydrogen-bond acceptor and donor system absent in the comparator. This structural modification has the potential to alter both the allosteric binding pose and the functional selectivity profile (β-arrestin vs. G protein), a phenomenon documented for closely related quinoxaline-6-carboxamide analogs where subtle side-chain changes switch the functional output from negative allosteric modulation to partial agonism [1].

Cannabinoid receptor Allosteric modulation Quinoxaline-6-carboxamide

Class-Level Tyrosine Kinase Inhibition Potential Inferred from Quinoxaline-6-Carboxamide Patent Scope

US Patent 8,536,175 B2 discloses quinoxaline-6-carboxamide derivatives as protein tyrosine kinase inhibitors, with exemplified compounds showing nanomolar to sub-micromolar enzymatic IC₅₀ values against Abl, c-Kit, and PDGFR kinases (specific values redacted in abstract but claimed in dependent claims) [1]. The generic Markush structure explicitly encompasses isoxazolyl-substituted alkyl chains at the carboxamide nitrogen. While the target compound is not a specifically named example, its structure falls within the claimed pharmacophore space, indicating that the isoxazole-propyl appendage is compatible with the kinase binding mode defined by the patent's structure-activity relationship.

Tyrosine kinase inhibition Quinoxaline-6-carboxamide Cancer

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bond Capacity Versus Common Analogs

The isoxazole ring contributes a calculated logP reduction of approximately 0.5–0.8 units compared to a phenyl ring of similar size, while adding a hydrogen-bond acceptor (ring oxygen) and a weakly acidic C–H donor [1]. This shift in physicochemical profile differentiates the target compound from N-aryl quinoxaline-6-carboxamides (e.g., N-(4-ethylphenyl) analog, cLogP ≈ 3.2) and may influence solubility, permeability, and off-target promiscuity. Quantitative experimental solubility or permeability data for the target compound are not publicly available.

Physicochemical properties Drug-likeness Isoxazole

Recommended Application Scenarios for N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide Based on Available Evidence


Cannabinoid Receptor Allosteric Modulator Probe Expansion

Use the compound as a structurally diversified analog of the characterized CB₁ negative allosteric modulator PSB-18579 to probe the isoxazole interaction space at the CB₁ allosteric site. β-Arrestin-2 recruitment and cAMP assays should be performed in parallel to assess functional selectivity [1].

Kinase Selectivity Profiling Against the Quinoxaline-6-Carboxamide Pharmacophore

Screen the compound against a panel of tyrosine kinases (Abl, c-Kit, PDGFR, Src) covered by US Patent 8,536,175 to establish its selectivity fingerprint relative to known aryl-substituted quinoxaline-6-carboxamide leads [1].

Physicochemical Property Benchmarking for Lead Optimization

Determine experimental logD₇.₄, kinetic solubility, and Caco-2 permeability for the target compound and compare directly against N-(4-ethylphenyl)quinoxaline-6-carboxamide to quantify the impact of the isoxazole-for-phenyl substitution on developability parameters [1].

Quote Request

Request a Quote for N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.